molecular formula C7H7NO3S B8674974 4-(Methylsulfanyl)-2-nitrophenol CAS No. 13333-49-8

4-(Methylsulfanyl)-2-nitrophenol

Cat. No.: B8674974
CAS No.: 13333-49-8
M. Wt: 185.20 g/mol
InChI Key: QOVVFTWHKWXRII-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-nitrophenol is a nitrophenol derivative with a methylsulfanyl (-SCH₃) group at the para position (C4) and a nitro (-NO₂) group at the ortho position (C2) on the aromatic ring. The compound’s structure combines electron-withdrawing (nitro) and moderately electron-donating (methylsulfanyl) groups, influencing its electronic properties, acidity, and reactivity.

Properties

CAS No.

13333-49-8

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

4-methylsulfanyl-2-nitrophenol

InChI

InChI=1S/C7H7NO3S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3

InChI Key

QOVVFTWHKWXRII-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent type, position, and functional group similarities:

4-(Methylsulfonyl)-2-nitrophenol

  • Structure : Features a sulfonyl (-SO₂CH₃) group at C4 instead of methylsulfanyl (-SCH₃).
  • Key Differences: Electron Effects: The sulfonyl group is strongly electron-withdrawing, increasing the phenol’s acidity compared to the methylsulfanyl variant. Physical State: Reported as a liquid (vs. solid for most nitrophenols), with a molecular weight of 217.2 g/mol and 95% purity . Applications: Sulfonyl derivatives are often used in agrochemicals (e.g., herbicidal compounds, as seen in ) due to their stability and reactivity.

4-Methyl-2-nitrophenol

  • Structure : Substitutes the methylsulfanyl group with a methyl (-CH₃) group at C4.
  • Key Differences: Electron Effects: The methyl group is weakly electron-donating, reducing acidity compared to both methylsulfanyl and sulfonyl derivatives. Molecular Weight: Lower (153.14 g/mol) due to the absence of sulfur . Applications: Simpler nitrophenols like this are often standards in analytical chemistry or intermediates in dye synthesis.

4-Nitrophenol Sodium Salt Dihydrate

  • Structure: Sodium salt of 4-nitrophenol without additional substituents.
  • Key Differences: Acidity/Solubility: Ionic form enhances water solubility (mp >300°C) compared to neutral phenolic compounds . Reactivity: Used in biochemical assays (e.g., enzyme activity measurements) due to its chromophoric properties.

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide

  • Structure : Methoxy (-OCH₃) at C4 and sulfonamide groups.
  • Key Differences :
    • Electronic Environment : Methoxy is strongly electron-donating, countering the nitro group’s electron-withdrawing effect. This alters resonance stabilization and reactivity .

Data Table: Comparative Analysis

Compound Molecular Formula MW (g/mol) Substituents Physical State Key Properties/Applications References
4-(Methylsulfanyl)-2-nitrophenol C₇H₇NO₃S 185.2* 2-NO₂, 4-SCH₃ Not reported Hypothesized intermediate in organosulfur chemistry -
4-(Methylsulfonyl)-2-nitrophenol C₇H₇NO₅S 217.2 2-NO₂, 4-SO₂CH₃ Liquid High stability, agrochemical uses
4-Methyl-2-nitrophenol C₇H₇NO₃ 153.14 2-NO₂, 4-CH₃ Solid Analytical standard
4-Nitrophenol sodium salt C₆H₄NO₃Na·2H₂O 197.12 4-NO₂, Na⁺ counterion Solid Water-soluble, enzymatic assays

Research Findings and Trends

  • Spectroscopic Behavior : Methylsulfanyl groups influence conjugation in aromatic systems, as seen in FT-IR and NMR studies of related compounds (e.g., (2E)-3-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one) .
  • Acidity Trends : Nitro groups dominate acidity, but substituents modulate pKa. For example:
    • Sulfonyl derivatives > methylsulfanyl > methyl > methoxy in acidity.
  • Applications: Agrochemicals: Sulfonyl and sulfanyl derivatives are common in herbicides (e.g., ’s benzamide derivative) .

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